S-tert-Butyl thioacetate

Catalog No.
S1896840
CAS No.
999-90-6
M.F
C6H12OS
M. Wt
132.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-tert-Butyl thioacetate

CAS Number

999-90-6

Product Name

S-tert-Butyl thioacetate

IUPAC Name

S-tert-butyl ethanethioate

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3

InChI Key

PJFHXBBYLAVSLJ-UHFFFAOYSA-N

SMILES

CC(=O)SC(C)(C)C

Canonical SMILES

CC(=O)SC(C)(C)C

S-tert-Butyl thioacetate is a chemical compound classified as a thioester, specifically an ester of ethanethioic acid and tert-butyl alcohol. Its molecular formula is C5_5H10_10OS, and it is known by various names including t-butyl thiolacetate and ethanethioic acid S-tert-butyl ester. The compound appears as a colorless liquid with a characteristic odor, and it is primarily used in organic synthesis due to its reactivity and versatility in forming other chemical compounds.

  • Potential Precursor for Organic Synthesis

    S-tert-Butyl Thioacetate possesses a thioester group (C=O-S-C), which can be a useful functional group in organic synthesis. Thioesters can participate in various reactions, such as acylation, condensation, and cleavage reactions ScienceDirect. This suggests S-tert-Butyl Thioacetate might be a precursor for the synthesis of other organic molecules.

  • Study of Tert-Butyl Protecting Group

    The tert-butyl group (C(CH3)3) in S-tert-Butyl Thioacetate is a common protecting group in organic chemistry. Protecting groups are used to temporarily mask reactive functional groups during a synthesis while allowing reactions at other desired sites on the molecule. Studying the reactivity and removal of the tert-butyl group in S-tert-Butyl Thioacetate could contribute to the development of more efficient protecting group strategies Chemical Reviews: .

, including:

  • Nucleophilic Substitution Reactions: It can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds. For instance, it reacts with amines to form thioamide derivatives.
  • Hydrolysis: In the presence of water, S-tert-butyl thioacetate can hydrolyze to produce tert-butyl alcohol and ethanethioic acid.
  • Deacetylation: This compound can be converted into the corresponding thiol by deacetylation methods, which are useful in synthesizing various thiols from thioacetates .

S-tert-Butyl thioacetate exhibits biological activity that has been explored in various studies. It has been noted for its potential antimicrobial properties, as certain thioesters are known to exhibit activity against bacteria and fungi. Additionally, compounds similar to S-tert-butyl thioacetate have been investigated for their roles in biological pathways, including their potential as enzyme inhibitors or substrates in metabolic processes .

S-tert-Butyl thioacetate can be synthesized through several methods:

  • Direct Esterification: The reaction between tert-butyl alcohol and ethanethioic acid under acidic conditions can yield S-tert-butyl thioacetate. This method typically involves heating the reactants together with a catalyst such as sulfuric acid.
  • Thionation of Alcohols: Another method involves the reaction of tert-butyl alcohol with sulfur dichloride followed by reaction with sodium acetate to form the thioester.
  • From Thiols: The compound can also be synthesized from thiols via acylation reactions using acetic anhydride or acetyl chloride .

S-tert-Butyl thioacetate finds applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving thioesters.
  • Agricultural Chemicals: Potentially useful in the formulation of agrochemicals due to its reactivity .

Studies on S-tert-butyl thioacetate have focused on its interactions with biological molecules and other chemicals. Research indicates that it can interact with enzymes and proteins, influencing their activity through mechanisms such as inhibition or modification of active sites. These interactions may provide insights into its potential therapeutic applications or toxicological effects .

S-tert-Butyl thioacetate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
S-methyl thioacetateC3_3H6_6OSSmaller alkyl group; used primarily in flavorings
S-ethyl thioacetateC4_4H8_8OSEthyl group offers different reactivity patterns
S-phenyl thioacetateC8_8H8_8OSAromatic ring increases stability and alters reactivity
S-benzyl thioacetateC9_9H10_10OSBenzyl group enhances solubility in organic solvents

S-tert-Butyl thioacetate is unique due to its bulky tert-butyl group, which affects its steric hindrance and reactivity compared to smaller alkyl or aromatic groups found in similar compounds. This characteristic makes it particularly useful in specific synthetic applications where larger groups are beneficial for selectivity or yield.

Systematic Nomenclature and Classification

IUPAC Naming Conventions

The compound S-tert-butyl thioacetate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as S-tert-butyl ethanethioate [1] [2] [3]. This naming convention reflects the thioester functional group structure, where the sulfur atom is bonded to the tertiary butyl group and the carbonyl carbon of the acetyl moiety [1] [2]. The IUPAC name can also be expressed as ethanethioic acid S-tert-butyl ester [2] [4] [5], which emphasizes the ester linkage between ethanethioic acid and the tert-butyl group [2] [4]. Alternative systematic nomenclatures include ethanethioic acid, S-(1,1-dimethylethyl) ester [1] [2] [4] and S-(2-methyl-2-propanyl) ethanethioate [2], both of which specify the exact structural arrangement of the tert-butyl substituent [2].

Common Synonyms and Tradenames

S-tert-butyl thioacetate is recognized by numerous alternative names in chemical literature and commercial applications [1] [2] [4]. The most frequently encountered synonyms include t-butyl thiolacetate [1] [2] [6], thioacetic acid S-tert-butyl ester [4] [7] [5], and S-(tert-butyl) ethanethioate [1] [2] [4]. Additional common designations encompass 1-(tert-butylsulfanyl)ethan-1-one [1] [8], which describes the ketone-like structure, and the simplified formula representation CH₃C(O)SC(CH₃)₃ [1] [4] [7]. Commercial suppliers frequently utilize the notation S-tert-butyl thioacetate, 98% to indicate purity specifications [1] [2] [4]. The compound is also referenced as thioacetic acid S-(tert-butyl) ester in various chemical databases [4] [7] [5].

Molecular Composition and Structural Formula

Empirical Formula (C₆H₁₂OS)

S-tert-butyl thioacetate possesses the empirical formula C₆H₁₂OS, indicating a molecular composition of six carbon atoms, twelve hydrogen atoms, one oxygen atom, and one sulfur atom [1] [9] [5]. The structural arrangement consists of an acetyl group (CH₃CO-) linked through a sulfur atom to a tert-butyl group ((CH₃)₃C-) [1] [9]. The linear formula representation is CH₃COSC(CH₃)₃ [9] [10], which illustrates the direct connectivity between the carbonyl carbon and the sulfur atom [9] [10]. The SMILES notation for this compound is CC(=O)SC(C)(C)C [8] [9] [10], providing a machine-readable description of the molecular structure [8] [9]. The InChI identifier is 1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3 [8] [9] [10], which serves as a unique structural identifier in chemical databases [8] [9].

Molecular Weight and Isotopic Distribution

The average molecular weight of S-tert-butyl thioacetate is 132.22 grams per mole [1] [9] [5], calculated from the natural abundance-weighted atomic masses of constituent elements [9] [5]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes, is 132.060600 daltons [1] [11]. The isotopic distribution pattern exhibits characteristic peaks corresponding to different isotopic compositions [11]. The base peak (M+0) at mass-to-charge ratio 132.061 represents 100% relative abundance [11]. The M+1 isotopic peak appears at 133.061 with approximately 7.5% relative intensity, primarily due to carbon-13 incorporation [11]. The M+2 peak at 134.061 shows 4.7% relative abundance, mainly attributed to sulfur-34 and oxygen-18 isotopes [11].

Isotopic PeakMass-to-Charge RatioRelative Abundance (%)Primary Contributors
M+0132.061100.0¹²C₆¹H₁₂¹⁶O³²S
M+1133.0617.5¹³C substitution
M+2134.0614.7³⁴S, ¹⁸O substitution

Physicochemical Properties

Boiling Point, Density, and Refractive Index

S-tert-butyl thioacetate exhibits well-defined physical properties that characterize its behavior under standard conditions [8] [9] [10]. The boiling point ranges from 135 to 136 degrees Celsius at atmospheric pressure [8] [9] [10], indicating moderate volatility typical of organic thioesters [8] [9]. The density at 25 degrees Celsius is 0.927 grams per milliliter [8] [9] [10], demonstrating that the compound is less dense than water [8] [9]. The refractive index (n₂₀/D) measures 1.453 [8] [9] [10], which is consistent with organic compounds containing sulfur atoms [8] [9]. These properties collectively indicate that S-tert-butyl thioacetate exists as a liquid under ambient conditions [8] [9] [10].

Physical PropertyValueUnitsConditions
Boiling Point135-136°C1 atm
Density0.927g/mL25°C
Refractive Index (n₂₀/D)1.453dimensionless20°C, D-line
Physical StateLiquid-Room temperature
Molecular Weight132.22g/mol-

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

999-90-6

Wikipedia

T-Butyl thiolacetate

Dates

Modify: 2023-08-16

Explore Compound Types